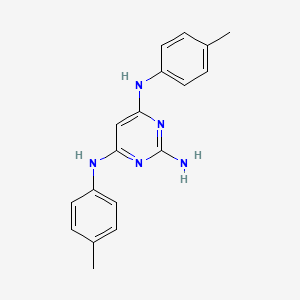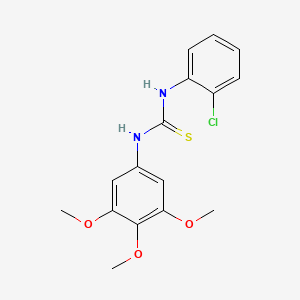
1,4-Dibenzyl-1,2,3,4-tetrahydro-6,7-quinoxalinedicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dibenzyl-1,2,3,4-tetrahydro-6,7-quinoxalinedicarbonitrile is a complex organic compound with a unique structure that includes a quinoxaline core, tetrahydro functionality, and dibenzyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dibenzyl-1,2,3,4-tetrahydro-6,7-quinoxalinedicarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1,4-Dibenzyl-1,2,3,4-tetrahydro-6,7-quinoxalinedicarbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives with hydroxyl or carbonyl groups
Properties
Molecular Formula |
C24H20N4 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
1,4-dibenzyl-2,3-dihydroquinoxaline-6,7-dicarbonitrile |
InChI |
InChI=1S/C24H20N4/c25-15-21-13-23-24(14-22(21)16-26)28(18-20-9-5-2-6-10-20)12-11-27(23)17-19-7-3-1-4-8-19/h1-10,13-14H,11-12,17-18H2 |
InChI Key |
WVCUSQLNNXNNNA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=C(N1CC3=CC=CC=C3)C=C(C(=C2)C#N)C#N)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]-3-(4-methoxyphenoxy)propan-2-yl 4-methoxybenzoate](/img/structure/B10868350.png)
![N-[(6-bromo-1H-indol-1-yl)acetyl]-L-isoleucine](/img/structure/B10868355.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10868362.png)

![5,7-dimethyl-2-(morpholin-4-yl)-2-(trifluoromethyl)-2,3-dihydro-4H-pyrano[2,3-b]pyridin-4-one](/img/structure/B10868378.png)
![(5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one](/img/structure/B10868384.png)
![2-(1,3-benzothiazol-2-yl)-4-methyl-1-(4-methylbenzyl)-5-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10868385.png)
![4-[2-({[4-(4-methoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)piperazine-1-carboxamide](/img/structure/B10868393.png)
![5-(dimethylamino)-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B10868398.png)
![N-(4-{[(2-methylquinazolin-4-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B10868406.png)
![2-[(4-methoxyphenoxy)methyl]-7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10868411.png)

![(5Z)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-2-(pyrrolidin-1-yl)-1,3-thiazol-4(5H)-one](/img/structure/B10868421.png)
![6-(1,3-benzodioxol-5-yl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B10868425.png)
